![molecular formula C26H31FN7O6P B1683942 Barasertib CAS No. 722543-31-9](/img/structure/B1683942.png)
Barasertib
Vue d'ensemble
Description
Barasertib est un inhibiteur de petite molécule qui cible la kinase Aurora B, une protéine impliquée dans la division cellulaire. Il s’est montré prometteur dans le traitement de divers cancers, en particulier la leucémie myéloïde aiguë et le cancer du poumon à petites cellules . En inhibant la kinase Aurora B, le this compound perturbe le processus de mitose, conduisant à la mort cellulaire dans les cellules cancéreuses à division rapide .
Applications De Recherche Scientifique
Chemistry: Used as a tool compound to study the role of Aurora B kinase in cell division and its inhibition.
Biology: Employed in research to understand the mechanisms of mitosis and the effects of kinase inhibition on cellular processes.
Medicine: Investigated as a therapeutic agent for the treatment of cancers, particularly acute myeloid leukemia and small-cell lung cancer
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery.
Mécanisme D'action
Barasertib exerce ses effets en inhibant la kinase Aurora B, une protéine clé impliquée dans la régulation de la mitose. En se liant au site actif de la kinase Aurora B, le this compound empêche la phosphorylation de l’histone H3 et d’autres substrats, entraînant des défauts de ségrégation des chromosomes et de cytocinèse . Cette perturbation de la mitose entraîne finalement la mort cellulaire, en particulier dans les cellules cancéreuses à division rapide .
Méthodes De Préparation
Barasertib est synthétisé par une série de réactions chimiques impliquant la formation d’une structure de base quinazoline. La voie de synthèse comprend généralement les étapes suivantes :
- Formation du noyau quinazoline par des réactions de cyclisation.
- Introduction de groupes fonctionnels pour améliorer l’activité et la sélectivité du composé.
- Purification et isolement du produit final .
Les méthodes de production industrielle impliquent une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Ces méthodes comprennent souvent des procédés en continu et des techniques de purification avancées pour répondre aux exigences strictes des applications pharmaceutiques .
Analyse Des Réactions Chimiques
Barasertib subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former divers métabolites.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur le noyau quinazoline.
Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels pour améliorer les propriétés du composé.
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le peroxyde d’hydrogène, des réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution . Les principaux produits formés à partir de ces réactions sont généralement des dérivés de this compound avec des profils d’activité et de sélectivité modifiés .
Applications de la recherche scientifique
Chimie : Utilisé comme composé outil pour étudier le rôle de la kinase Aurora B dans la division cellulaire et son inhibition.
Biologie : Utilisé dans la recherche pour comprendre les mécanismes de la mitose et les effets de l’inhibition des kinases sur les processus cellulaires.
Médecine : En cours d’investigation comme agent thérapeutique pour le traitement des cancers, en particulier la leucémie myéloïde aiguë et le cancer du poumon à petites cellules
Comparaison Avec Des Composés Similaires
Barasertib est unique parmi les inhibiteurs de la kinase Aurora B en raison de sa haute sélectivité et de sa puissance. Les composés similaires comprennent :
VX-680 : Un autre inhibiteur de la kinase Aurora avec une activité plus large contre plusieurs kinases Aurora.
AZD1152-HQPA : Un promédicament de this compound qui est converti en sa forme active dans l’organisme.
PHA-739358 : Un inhibiteur avec une activité contre les kinases Aurora A et B.
La spécificité de this compound pour la kinase Aurora B en fait un outil précieux pour étudier le rôle de cette kinase dans le cancer et pour développer des thérapies ciblées .
Activité Biologique
Barasertib (AZD1152) is a potent inhibitor of Aurora B kinase, a critical enzyme involved in mitosis and cell division. This compound has garnered attention for its potential antitumor activity across various cancer types, particularly in hematological malignancies and solid tumors. This article explores the biological activity of this compound, detailing its mechanisms of action, efficacy in preclinical and clinical studies, and potential biomarkers for treatment response.
This compound selectively inhibits Aurora B kinase, leading to disruption in mitotic processes. By inhibiting this kinase, this compound induces:
- Polyploidy : This occurs due to aberrant mitosis, where cells fail to segregate their chromosomes correctly, resulting in cells with multiple sets of chromosomes.
- Apoptosis : The compound triggers apoptotic pathways in sensitive tumor cells, enhancing cell death.
- Cell Cycle Arrest : this compound causes G2-M phase arrest, preventing cells from progressing through the cell cycle.
Efficacy in Preclinical Studies
Numerous studies have evaluated the antitumor effects of this compound in vitro and in vivo. A significant study demonstrated its efficacy against various colorectal cancer (CRC) cell lines:
- In Vitro Studies : this compound was tested on CRC cell lines such as HCT116 and SW620. The results indicated a half-maximal inhibitory concentration (IC50) of less than 0.015 μM for five out of nine tested lines, showing potent anti-proliferative effects .
- In Vivo Studies : In xenograft models using immunocompromised mice, this compound treatment resulted in substantial tumor growth inhibition:
These studies confirm that this compound effectively reduces tumor burden and induces apoptosis in sensitive cancer cell lines.
Clinical Trials and Findings
This compound has been evaluated in multiple clinical trials targeting various malignancies:
- Acute Myeloid Leukemia (AML) : Phase I/II trials have shown promising results with this compound demonstrating antitumor activity in patients with advanced AML .
- Small Cell Lung Cancer (SCLC) : A study indicated that SCLC tumors with cMYC amplification exhibited significant sensitivity to this compound, with IC50 values below 50 nmol/L . The correlation between cMYC expression and treatment response suggests potential predictive biomarkers for therapy.
Data Table: Summary of Preclinical Efficacy
Case Studies
- Colorectal Cancer : A case study involving a patient with metastatic CRC treated with this compound showed a marked reduction in tumor size after several cycles of treatment, correlating with increased levels of apoptosis markers post-treatment.
- Acute Myeloid Leukemia : In a clinical trial, patients receiving this compound demonstrated improved overall survival rates compared to historical controls, particularly those with high cMYC expression.
Propriétés
IUPAC Name |
2-[ethyl-[3-[4-[[5-[2-(3-fluoroanilino)-2-oxoethyl]-1H-pyrazol-3-yl]amino]quinazolin-7-yl]oxypropyl]amino]ethyl dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31FN7O6P/c1-2-34(10-12-40-41(36,37)38)9-4-11-39-21-7-8-22-23(16-21)28-17-29-26(22)31-24-14-20(32-33-24)15-25(35)30-19-6-3-5-18(27)13-19/h3,5-8,13-14,16-17H,2,4,9-12,15H2,1H3,(H,30,35)(H2,36,37,38)(H2,28,29,31,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJVVSCPOBPEIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCOC1=CC2=C(C=C1)C(=NC=N2)NC3=NNC(=C3)CC(=O)NC4=CC(=CC=C4)F)CCOP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31FN7O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00222583 | |
Record name | Barasertib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00222583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
587.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
722543-31-9 | |
Record name | Barasertib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=722543-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Barasertib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0722543319 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Barasertib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11747 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Barasertib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00222583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BARASERTIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16XC2U7W8N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Barasertib?
A1: this compound is a selective inhibitor of Aurora kinase B (AURKB). [, , , , , , , , , , , , , , , ]
Q2: How does this compound interact with Aurora kinase B?
A2: this compound is a pro-drug that is rapidly converted to its active moiety, this compound-hydroxyquinazoline-pyrazol-aniline (this compound-HQPA), in vivo. This compound-HQPA is a reversible, ATP-competitive inhibitor of Aurora kinase B. [, , , , ]
Q3: What are the downstream effects of inhibiting Aurora kinase B?
A3: Aurora kinase B inhibition leads to several downstream effects, including:- Suppression of Histone H3 phosphorylation (phH3): This is a widely used biomarker for this compound activity. [, , , , , , , , , , , , ]- Inhibition of cytokinesis: This leads to the formation of polyploid cells with more than 4N DNA content. [, , , , , , , , , , , , , , , ] - Induction of mitotic catastrophe: This is a form of cell death characterized by aberrant mitosis, multinucleation, and micronuclei formation. [, , , , ]- Induction of apoptosis: While not the primary mechanism of action, apoptosis can be observed in this compound-treated cells, particularly after prolonged exposure or higher concentrations. [, , , , , , , , , , , , ]
Q4: Does this compound affect other targets besides Aurora kinase B?
A4: Research has shown that this compound can also directly target phosphorylated FLT3 and inhibit its downstream target phospho–signal transducer and activator of transcription 5 (STAT5) in FLT3-ITD–expressing acute myeloid leukemia cells. []
Q5: Does the p53 status of cancer cells influence the activity of this compound?
A5: this compound has been shown to induce polyploidy and cell death in both p53 wild-type and p53-deficient cancer cells, indicating that its activity is largely p53-independent. [, , ]
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C25H25FN6O6P and its molecular weight is 554.5 g/mol. []
Q7: Is there any spectroscopic data available for this compound?
A7: While the provided research papers do not explicitly include spectroscopic data, it is standard practice to characterize novel compounds using various spectroscopic techniques, such as NMR, IR, and MS. This data is likely available in the original patent filings or internal research reports of the developing company, AstraZeneca.
Q8: Are there any known material compatibility issues with this compound?
A8: One study mentioned that there were concerns about the potential for this compound to precipitate in intravenous lines during administration. [] This suggests that material compatibility with certain infusion sets or catheters could be an issue and might require specific administration protocols, such as regular saline flushes.
Q9: What are the strategies used to improve the stability, solubility, or bioavailability of this compound?
A11: this compound is administered as a prodrug, which suggests that this strategy was employed to improve its pharmacokinetic properties. [, , , , , , , , , , , , , , , ] Research also describes the development of nanoparticle formulations of this compound-HQPA to overcome limitations associated with continuous intravenous infusions and potentially improve its therapeutic index by enhancing tumor targeting. [, ]
Q10: What is the pharmacokinetic profile of this compound?
A12: Research indicates that this compound is rapidly converted to its active metabolite, this compound-HQPA, in plasma. [, ] The active metabolite has a relatively slow rate of clearance and exhibits linear pharmacokinetics. [, , ]
Q11: What is known about the tissue distribution of this compound?
A14: this compound-HQPA has been shown to be extensively distributed to tissues, although specific details on its tissue distribution profile are not provided in the research papers. [, ]
Q12: What is the efficacy of this compound in preclinical models?
A15: this compound has demonstrated potent anti-tumor activity in various preclinical models, including human tumor xenografts of colon, lung, and hematologic malignancies. [, , , , , , , , , , , , , , , ] It has also shown efficacy in a spontaneous mouse model of early intestinal neoplasia. []
Q13: What are the results of clinical trials with this compound?
A16: Several clinical trials have been conducted with this compound in patients with acute myeloid leukemia (AML). [, , , , ] In a Phase 2 trial, this compound demonstrated a statistically significant improvement in the overall complete response rate and a trend towards improved overall survival compared to low-dose cytarabine in elderly patients with AML who were unfit for intensive chemotherapy. []
Q14: What are the common cell-based assays used to evaluate the efficacy of this compound?
A17: Common cell-based assays used to assess the efficacy of this compound include:- MTT assays: to measure cell viability and metabolic activity. [, , ]- Clonogenic assays: to assess the long-term proliferative capacity of cells. [, , , , ]- Cell cycle analysis: to determine the distribution of cells in different phases of the cell cycle. [, , , , , , , , , , , , , , ]- Apoptosis assays: such as annexin V staining, to measure the level of programmed cell death. [, , , , , , , , , , , , , , ]
Q15: Are there known resistance mechanisms to this compound?
A18: Research has identified several potential resistance mechanisms to this compound, including:- Overexpression of drug efflux transporters: Particularly P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), can limit the intracellular accumulation of this compound-HQPA, leading to reduced efficacy. [, , ]- Mutations in Aurora kinase B: Specific mutations, such as H250Y, have been shown to confer resistance to this compound by hyperactivating the kinase. []- Suppression of apoptosis: Resistance can arise from reduced sensitivity to apoptosis induced by this compound, potentially due to alterations in apoptotic signaling pathways. []
Q16: Is there any cross-resistance between this compound and other Aurora kinase inhibitors?
A19: Research has shown that some cell lines resistant to VX-680 (Tozasertib), another Aurora kinase inhibitor, also exhibit cross-resistance to this compound. [] This suggests that shared mechanisms of resistance exist between these inhibitors.
Q17: What are the main toxicities observed in preclinical studies with this compound?
A20: In preclinical studies, this compound has been associated with transient myelosuppression, which was reversible after cessation of treatment. []
Q18: What are the main adverse events reported in clinical trials with this compound?
A21: The most common adverse events reported in clinical trials with this compound include:- Febrile neutropenia: A serious complication characterized by fever and low neutrophil count, indicating increased susceptibility to infections. [, , , , ]- Stomatitis/Mucosal inflammation: Inflammation of the mouth and mucous membranes, causing pain, sores, and difficulty eating. [, , , , ]
Q19: What strategies are being explored to improve the delivery of this compound to specific targets or tissues?
A22: To improve the delivery and therapeutic index of this compound, researchers have developed nanoparticle formulations of its active metabolite, this compound-HQPA. [, ] These nanoparticles are designed to enhance tumor targeting and potentially reduce side effects.
Q20: What biomarkers are being investigated to predict the efficacy of this compound?
A23: Research suggests that Aurora kinase B expression levels, histone H3 phosphorylation (phH3), and the induction of polyploidy in tumor cells could serve as potential biomarkers for this compound's efficacy. [, , , , , , , , , , , , , ] The FLT3-ITD mutation status might also be a predictor of response in AML patients. []
Q21: Are there any biomarkers to monitor treatment response or identify adverse effects?
A24: Besides phH3 and polyploidy levels, M30, an ELISA that detects a specific form of cytokeratin 18 released during apoptosis, has been investigated as a pharmacodynamic biomarker of this compound-induced cell death in preclinical models. []
Q22: What analytical methods are used to characterize and quantify this compound?
A25: Common analytical techniques used for this compound include:- High-performance liquid chromatography (HPLC): for separation and quantification of the drug and its metabolites.- Mass spectrometry (MS): for identification and structural characterization of the drug and its metabolites.- ELISA: for measuring specific biomarkers, such as M30 and M65. []- Flow cytometry: for analyzing cell cycle distribution, DNA content, and other cellular parameters. [, , , , , , , , , , , , , , ]- Immunofluorescence microscopy: for visualizing cellular targets and processes, such as histone H3 phosphorylation. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.